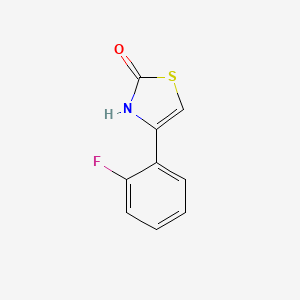

4-(2-Fluorphenyl)-1,3-Thiazol-2(3H)-on

Übersicht

Beschreibung

4-(2-Fluorophenyl)-3H-1,3-thiazol-2-one is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

4-(2-Fluorphenyl)-3H-1,3-thiazol-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als Enzymhemmer oder Rezeptormodulator untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(2-Fluorphenyl)-3H-1,3-thiazol-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an entzündungshemmenden Wegen beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden. Die genauen molekularen Zielstrukturen und Wege können je nach der jeweiligen Anwendung und dem Kontext der Verwendung variieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-Fluorphenyl)-3H-1,3-thiazol-2-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein übliches Verfahren ist die Reaktion von 2-Fluorbenzoylchlorid mit Thioharnstoff unter basischen Bedingungen, um den Thiazolring zu bilden. Die Reaktion wird üblicherweise in einem polaren Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Gemisch wird erhitzt, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-(2-Fluorphenyl)-3H-1,3-thiazol-2-on kann ähnliche Synthesewege, aber im größeren Maßstab beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Verbindung verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2-Fluorphenyl)-3H-1,3-thiazol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Thiazolderivate zu erhalten.

Substitution: Die Fluorphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Ether durchgeführt.

Substitution: Amine, Thiole; Reaktionen können Katalysatoren oder spezifische Bedingungen erfordern, wie z. B. erhöhte Temperaturen oder das Vorhandensein einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Reduzierte Thiazolderivate.

Substitution: Substituierte Thiazolderivate mit verschiedenen funktionellen Gruppen.

Wirkmechanismus

The mechanism of action of 4-(2-fluorophenyl)-3H-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist, wobei ein Fluoratom das Chloratom in seiner Struktur ersetzt.

2,4-disubstituierte Thiazole: Diese Verbindungen zeigen eine breite Palette biologischer Aktivitäten, darunter antibakterielle, antifungale und entzündungshemmende Eigenschaften.

Einzigartigkeit

4-(2-Fluorphenyl)-3H-1,3-thiazol-2-on ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl eines Thiazolrings als auch einer Fluorphenylgruppe. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen machen.

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUAOKGWQBCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(2-Fluorophenyl)-1,3-Thiazol-2(3H)-One interact with BRD4 bromodomain 1 and what are the potential downstream effects?

A1: The research paper titled "Brd4 Bromodomain 1 complex with 4-(2-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-ONE inhibitor" [] investigates the binding interaction of this specific compound with the BRD4 bromodomain 1. While the abstract doesn't provide details about the interaction mechanism or downstream effects, it suggests that 4-(2-Fluorophenyl)-1,3-Thiazol-2(3H)-One acts as an inhibitor of BRD4 bromodomain 1.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.